molecular formula C15H9Cl4NO B11146438 (2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B11146438
M. Wt: 361.0 g/mol
InChI Key: RCWUJNIHBUZOOV-QHHAFSJGSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide is an organic compound characterized by the presence of two dichlorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2,5-dichloroaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.

    Formation of Intermediate: The condensation leads to the formation of an intermediate Schiff base.

    Cyclization: The intermediate then undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl groups. This positioning can influence its reactivity, biological activity, and overall properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a distinct entity in its class.

Properties

Molecular Formula

C15H9Cl4NO

Molecular Weight

361.0 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl4NO/c16-10-3-1-9(13(19)7-10)2-6-15(21)20-14-8-11(17)4-5-12(14)18/h1-8H,(H,20,21)/b6-2+

InChI Key

RCWUJNIHBUZOOV-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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